2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable diamine with a dihalide under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Formation of the Pyridoindole Moiety: This involves the cyclization of an appropriate precursor, often through a Fischer indole synthesis.
Coupling of the Two Moieties: The final step involves coupling the piperazine and pyridoindole moieties through an amide bond formation, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ can be used under mild conditions.
Reduction: NaBH₄ or LiAlH₄ are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3R)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- 2-[(3R)-4-(3-ethoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Uniqueness
The presence of the methoxy group in 2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
890092-42-9 |
---|---|
Molecular Formula |
C25H30N4O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C25H30N4O2/c1-18-15-27(12-13-29(18)19-6-5-7-20(14-19)31-2)17-25(30)28-11-10-24-22(16-28)21-8-3-4-9-23(21)26-24/h3-9,14,18,26H,10-13,15-17H2,1-2H3 |
InChI Key |
UZNWOOZQQLYNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC(=CC=C2)OC)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.